molecular formula C10H8N4O2S B044045 4-Azido-8-(methylsulfonyl)quinoline CAS No. 114935-78-3

4-Azido-8-(methylsulfonyl)quinoline

Cat. No. B044045
M. Wt: 248.26 g/mol
InChI Key: PYZJRHSGZQSYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azido-8-(methylsulfonyl)quinoline is a chemical compound that has gained attention in scientific research due to its unique properties. It is a quinoline derivative that contains an azide group and a methylsulfonyl group, making it an important tool for bioconjugation and labeling studies. In

Mechanism Of Action

The mechanism of action of 4-Azido-8-(methylsulfonyl)quinoline is not fully understood. However, it is believed that the azide group reacts with alkynes in biomolecules through CuAAC reactions, forming stable triazole linkages. This labeling technique allows for the visualization and tracking of biomolecules in live cells and tissues.

Biochemical And Physiological Effects

4-Azido-8-(methylsulfonyl)quinoline is not known to have any significant biochemical or physiological effects. It is a relatively non-toxic compound that is stable under physiological conditions.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Azido-8-(methylsulfonyl)quinoline in lab experiments include its high reactivity towards alkynes, its stability under physiological conditions, and its ability to label biomolecules in live cells and tissues. However, there are some limitations to its use. For example, the labeling reaction can be slow, and the compound can be difficult to handle due to its sensitivity to light and moisture.

Future Directions

There are many potential future directions for research involving 4-Azido-8-(methylsulfonyl)quinoline. One area of interest is the development of new labeling techniques using this compound. Researchers are also interested in exploring its potential use in drug delivery and imaging applications. Additionally, there is ongoing research into the development of new quinoline derivatives with improved properties for bioconjugation and labeling studies.
In conclusion, 4-Azido-8-(methylsulfonyl)quinoline is a versatile compound that has many applications in scientific research. Its unique properties make it an important tool for bioconjugation and labeling studies, and its potential uses in drug delivery and imaging applications make it an area of ongoing research.

Synthesis Methods

The synthesis of 4-Azido-8-(methylsulfonyl)quinoline involves the reaction of 8-chloroquinoline with sodium azide and dimethyl sulfoxide (DMSO) under reflux conditions. The reaction yields the desired product, which can be purified by column chromatography. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

4-Azido-8-(methylsulfonyl)quinoline has many applications in scientific research, particularly in bioconjugation and labeling studies. It can be used to label proteins and other biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This labeling technique allows for the visualization and tracking of biomolecules in live cells and tissues. Additionally, 4-Azido-8-(methylsulfonyl)quinoline can be used to study protein-protein interactions and protein localization.

properties

CAS RN

114935-78-3

Product Name

4-Azido-8-(methylsulfonyl)quinoline

Molecular Formula

C10H8N4O2S

Molecular Weight

248.26 g/mol

IUPAC Name

4-azido-8-methylsulfonylquinoline

InChI

InChI=1S/C10H8N4O2S/c1-17(15,16)9-4-2-3-7-8(13-14-11)5-6-12-10(7)9/h2-6H,1H3

InChI Key

PYZJRHSGZQSYKP-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=CC2=C(C=CN=C21)N=[N+]=[N-]

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C(C=CN=C21)N=[N+]=[N-]

synonyms

Quinoline, 4-azido-8-(methylsulfonyl)-

Origin of Product

United States

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